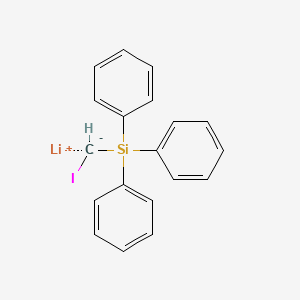
Lithium iodo(triphenylsilyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium iodo(triphenylsilyl)methanide is an organolithium compound that has garnered interest in the field of organometallic chemistry. This compound is known for its unique reactivity and stability, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .
Scientific Research Applications
Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and in the preparation of complex organometallic compounds.
Biology: It can be used in the synthesis of biologically active molecules and in the study of reaction mechanisms involving organolithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of lithium iodo(triphenylsilyl)methanide involves the nucleophilic attack of the lithium atom on electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the stability of the carbanion intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Lithium triphenylmethyl: Similar in structure but lacks the iodo group, leading to different reactivity.
Lithium phenyl: A simpler organolithium compound with different reactivity and stability.
Lithium tert-butyl: Another organolithium compound with distinct reactivity due to the presence of the tert-butyl group
Uniqueness
Lithium iodo(triphenylsilyl)methanide is unique due to the presence of the iodo group, which enhances its reactivity and allows for specific types of reactions that are not possible with other organolithium compounds. This makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
90158-99-9 |
|---|---|
Molecular Formula |
C19H16ILiSi |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
lithium;iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1 |
InChI Key |
RQPBRBKZHCGPRC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


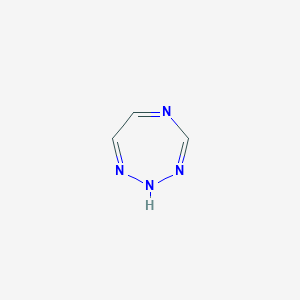
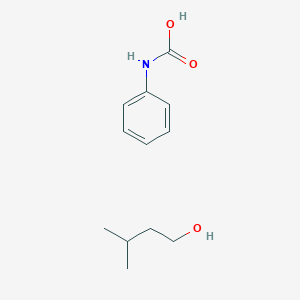
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

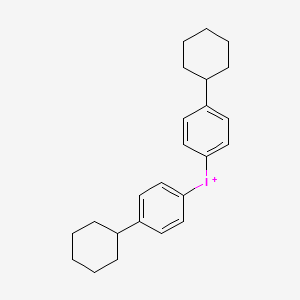

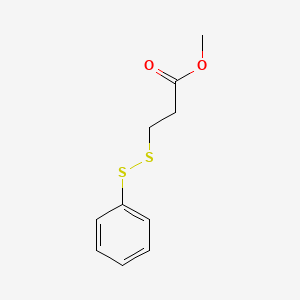
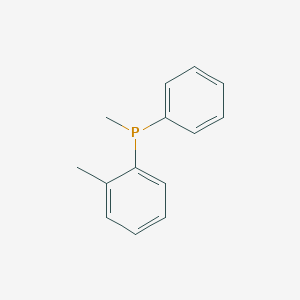
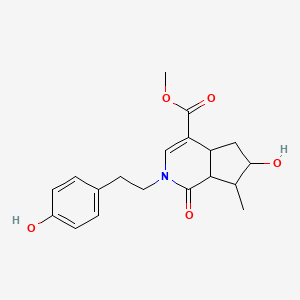
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
